Methyl 3-chlorobenzimidate hydrochloride
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Overview
Description
Methyl 3-chlorobenzimidate hydrochloride is an organic compound with the molecular formula C8H9Cl2NO. It is a derivative of benzimidate, featuring a methyl group and a chlorine atom attached to the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chlorobenzimidate hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzonitrile with methanol in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chlorobenzimidate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to produce 3-chlorobenzoic acid and methanol.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Acids and Bases: Hydrochloric acid and sodium hydroxide are often used in hydrolysis reactions.
Solvents: Methanol, ethanol, and other organic solvents are frequently employed in these reactions.
Major Products Formed
Substitution Products: Various substituted benzimidates.
Hydrolysis Products: 3-chlorobenzoic acid and methanol.
Condensation Products: Imines and other condensation derivatives.
Scientific Research Applications
Methyl 3-chlorobenzimidate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-chlorobenzimidate hydrochloride involves its reactivity with nucleophiles. The chlorine atom in the compound is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of products .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromobenzimidate hydrochloride
- Methyl 3-iodobenzimidate hydrochloride
- Methyl 3-fluorobenzimidate hydrochloride
Uniqueness
Methyl 3-chlorobenzimidate hydrochloride is unique due to its specific reactivity profile and the presence of a chlorine atom, which imparts distinct chemical properties. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative often exhibits different reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C8H9Cl2NO |
---|---|
Molecular Weight |
206.07 g/mol |
IUPAC Name |
methyl 3-chlorobenzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C8H8ClNO.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h2-5,10H,1H3;1H |
InChI Key |
JCDGWYCIFKSGEA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1=CC(=CC=C1)Cl.Cl |
Origin of Product |
United States |
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